molecular formula C18H35NO4 B609382 Myristyl aspartic acid CAS No. 70051-97-7

Myristyl aspartic acid

Cat. No. B609382
CAS RN: 70051-97-7
M. Wt: 329.48
InChI Key: PFFBGOKORITACC-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myristyl aspartic acid is a bioactive chemical.

Scientific Research Applications

Covalent Attachment and Functional Roles

  • Myristic Acid in Protein Modification : Myristic acid is known for its role in the covalent attachment to proteins, particularly at the NH2-terminal glycine residue, as studied by Heuckeroth et al. (1988). This process, catalyzed by myristoyl CoA:protein N-myristoyltransferase (NMT), is significant for understanding protein modifications in wheat germ and yeast. Heuckeroth et al. (1988).

  • Calcineurin B and Protein Kinase : Myristic acid has been identified as the NH2-terminal blocking group of calcineurin B, a protein involved in calcium signaling, by Aitken et al. (1982). This indicates a structural similarity with the catalytic subunit of cyclic AMP-dependent protein kinase, underlining its importance in protein structure and function. Aitken et al. (1982).

Metabolic and Physiological Roles

  • N-Acetyl-L-Aspartic Acid in Brain Lipid Biosynthesis : D'Adamo and Yatsu (1966) found that N-acetyl-L-aspartic acid (NAA), abundant in mammalian brain, contributes acetyl groups for lipid biosynthesis during myelination in rat brain. This highlights the potential role of similar compounds in neurological processes and brain development. D'Adamo and Yatsu (1966).

Applications in Biomedical Sciences

  • Magnetic Resonance Spectroscopy (MRS) : Mierisová and Ala-Korpela (2001) discussed the applications of MRS in biomedical research, highlighting the role of compounds like aspartate in providing biochemical insights through non-invasive techniques. Mierisová and Ala-Korpela (2001).

Hydrogel Synthesis and Applications

  • Hydrogels Based on Starch and L-Aspartic Acid : Vakili and Rahneshin (2013) synthesized novel natural hydrogels combining starch and L-aspartic acid, exhibiting temperature-responsive swelling behavior, pH sensitivity, and superabsorbency. These hydrogels have potential applications in delivery systems. Vakili and Rahneshin (2013).

Nanoparticle Synthesis

  • Magnetic Fluids with Mono-Carboxylic Acids : Avdeev et al. (2007) studied the use of short chain length mono-carboxylic acids (like lauric and myristic acids) to create highly stable magnetic fluids with magnetite nanoparticles, offering insights into nanomaterials and their potential applications. Avdeev et al. (2007).

Learning and Memory

  • D-Aspartic Acid in Learning and Memory : Topo et al. (2010) provided evidence for the involvement of D-aspartic acid in learning and memory processes in rats, indicating a potential neurophysiological role for related compounds. Topo et al. (2010).

properties

CAS RN

70051-97-7

Molecular Formula

C18H35NO4

Molecular Weight

329.48

IUPAC Name

(2S)-2-(tetradecylamino)butanedioic acid

InChI

InChI=1S/C18H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-16(18(22)23)15-17(20)21/h16,19H,2-15H2,1H3,(H,20,21)(H,22,23)/t16-/m0/s1

InChI Key

PFFBGOKORITACC-INIZCTEOSA-N

SMILES

CCCCCCCCCCCCCCNC(CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Myristyl aspartic acid;  L-Aspartic acid, N-tetradecyl-;  Njbon ASP-14H;  Myristyl aspartic acid, L-; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myristyl aspartic acid
Reactant of Route 2
Reactant of Route 2
Myristyl aspartic acid
Reactant of Route 3
Reactant of Route 3
Myristyl aspartic acid
Reactant of Route 4
Myristyl aspartic acid
Reactant of Route 5
Myristyl aspartic acid
Reactant of Route 6
Myristyl aspartic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.